molecular formula C11H12O B1383250 3-(Bicyclo[1.1.1]pentan-1-yl)phenol CAS No. 1823934-89-9

3-(Bicyclo[1.1.1]pentan-1-yl)phenol

Cat. No.: B1383250
CAS No.: 1823934-89-9
M. Wt: 160.21 g/mol
InChI Key: HCEUSYKJHSJDQL-UHFFFAOYSA-N
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Description

3-(Bicyclo[1.1.1]pentan-1-yl)phenol is a chemical building block featuring the bicyclo[1.1.1]pentane (BCP) motif, which serves as a valuable non-classical bioisostere for a meta-substituted phenyl ring in medicinal chemistry . Replacing aromatic rings with the saturated, three-dimensional BCP structure is a established strategy to improve the physicochemical properties of drug candidates . This substitution can lead to enhanced aqueous solubility, reduced nonspecific binding, and improved metabolic stability by avoiding the formation of toxic intermediates associated with CYP450-mediated metabolism of benzene rings . The BCP motif has been successfully incorporated into potent inhibitors for targets such as γ-secretase and LpPLA2, where it maintained high potency while positively impacting the pharmacokinetic profile . The meta-substitution pattern of this particular phenol makes it a versatile intermediate for constructing complex molecules where the phenolic oxygen is intended to be one atom away from the rigid BCP core. This compound is intended for research applications, including the synthesis and optimization of novel therapeutic agents. FOR RESEARCH USE ONLY. NOT FOR HUMAN CONSUMPTION.

Properties

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEUSYKJHSJDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bicyclo 1.1.1 Pentane Derivatives, Including Aryl Substituted Analogues

Strategies Involving [1.1.1]Propellane as a Pivotal Intermediate

[1.1.1]Propellane serves as the most common and versatile precursor for constructing the BCP framework. beilstein-journals.orgnih.gov Its central σ-bond can undergo ring-opening reactions with radicals and anions, providing a direct pathway to 1,3-difunctionalized BCPs. nih.govacs.org Radical-based approaches are particularly prevalent due to the favorable energetics of forming a stable bridgehead BCP radical from the strained propellane cage. nih.govacs.org

Radical Addition Reactions to the Strained Interbridgehead Bond

The addition of radicals to the central bond of [1.1.1]propellane is a cornerstone of BCP synthesis. nih.govacs.org This process initiates the cleavage of the interbridgehead bond, generating a bicyclo[1.1.1]pentyl radical intermediate, which can then be trapped by another reagent to yield a 1,3-disubstituted BCP. researchgate.netthieme-connect.com This approach is noted for its mild reaction conditions and high functional group tolerance, making it suitable for complex molecule synthesis. acs.org

Visible-light photoredox catalysis has become a powerful tool for generating a wide array of radicals under mild conditions, significantly expanding the scope of BCP synthesis. acs.org This method allows for the use of precursors such as alkyl, aryl, and heteroaryl halides to generate the corresponding radicals, which then add to [1.1.1]propellane. nih.gov For instance, the use of iridium-based photocatalysts can effectively mediate the addition of aryl halides to propellane, providing access to desirable aryl-BCP derivatives. nih.govacs.org

A notable application is the photocatalytic Minisci-type multicomponent reaction, which allows for the synthesis of 1-(halo)alkyl-3-heteroaryl BCPs from [1.1.1]propellane, alkyl halides, and unfunctionalized heteroarenes. acs.orghznu.edu.cn This strategy operates through a radical relay mechanism initiated by a consecutive photoinduced electron transfer (ConPET) process. hznu.edu.cn Furthermore, energy transfer-mediated protocols enable the acylboration of [1.1.1]propellane, constructing various carbonyl species alongside a versatile pinacol boronate (Bpin) group on the BCP core under metal-free conditions. researchgate.netacs.org

Table 1: Examples of Photoinduced Syntheses of BCP Derivatives

Radical Precursor Aryl/Heteroaryl Source Photocatalyst Light Source Product Type
Alkyl Halides (Hetero)aryl Halides Ir(ppy)₃ Blue LED 1-Alkyl-3-(hetero)aryl-BCPs
Amino acid-derived Katritzky salts Pyridinium C–N bond Not specified Light (Hetero)arylated BCPs
Oxime esters - Thioxanthone Not specified Acyl-substituted BCP boronates
Alkyl Halides Unfunctionalized Heteroarenes Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ Blue LED 1-(Halo)alkyl-3-heteroaryl BCPs

Atom-transfer radical addition (ATRA) represents a robust method for the difunctionalization of [1.1.1]propellane. Early iterations of this chemistry used initiators like triethylborane (B153662) for reactions with activated alkyl halides, though this approach had limitations in functional group tolerance and could not access BCPs with sp² substituents like arenes. nih.govacs.orgacs.org

The advent of photoredox catalysis has significantly advanced ATRA protocols, enabling the use of previously unreactive substrates such as aryl halides. nih.gov A visible light-triggered cascade atom transfer radical addition (CATRA) has been developed as a one-step, three-component radical process. This method utilizes simple alkenes, readily available alkyl iodides, and [1.1.1]propellane to create complex, drug-like BCP scaffolds. chemrxiv.org The reaction is operationally simple and insensitive to air and moisture, proceeding through a combination of a photoredox catalytic cycle and radical chain processes. chemrxiv.orgchinesechemsoc.org

Multicomponent reactions (MCRs) are highly efficient strategies that allow for the construction of complex molecules from three or more simple starting materials in a single step. princeton.edu In the context of BCP synthesis, MCRs provide rapid access to structurally diverse and polysubstituted derivatives. princeton.eduresearchgate.net

One such approach involves a dual photoredox and copper catalysis system for the radical cross-coupling of carboxylic acids, alkynes, and [1.1.1]propellane. chemistryviews.org In this reaction, an alkyl radical is generated from a carboxylic acid precursor via photocatalysis, which then adds to propellane. The resulting BCP radical is subsequently trapped by an acetylide-ligated copper complex to form the final 1-alkyl-3-alkynyl-substituted BCP. chemistryviews.org Other strategies include photocatalytic Minisci-type reactions that combine [1.1.1]propellane, alkyl halides, and heteroarenes to forge complex BCPs. acs.orghznu.edu.cn These methods are valued for their step economy and ability to quickly generate libraries of compounds for applications in drug discovery. princeton.eduresearchgate.net

Table 2: Overview of Multicomponent Reactions for BCP Synthesis

Components Catalysis System Key Features
[1.1.1]Propellane, Alkyl Halides, Unfunctionalized Heteroarenes Photocatalysis (ConPET) Direct C-H functionalization of heteroarenes; forms (halo)alkyl BCP-aryls. hznu.edu.cn
[1.1.1]Propellane, Alkenes, Alkyl Iodides Photocatalysis (CATRA) Operationally simple, air/moisture insensitive cascade reaction. chemrxiv.org
[1.1.1]Propellane, Carboxylic Acids, Alkynes Dual Photoredox/Copper Catalysis Forms 1-alkyl-3-alkynyl-substituted BCPs under mild conditions. chemistryviews.org
[1.1.1]Propellane, Zinc Thiolates, Alkyl Iodides Aryldiazonium salt (promoter) Halogen atom transfer (XAT)-enabled synthesis of BCP-sulfides. acs.org

Electrophilic Activation and Subsequent Nucleophilic Trapping

While radical and anionic additions to [1.1.1]propellane are well-established, its electrophilic activation has historically been a significant challenge. researchgate.netnih.govresearchgate.net The primary obstacle is the facile decomposition of the resulting bicyclo[1.1.1]pentyl cation, which has severely limited the application of this synthetic strategy. nih.govd-nb.info However, recent advances have begun to overcome this limitation, rehabilitating electrophilic activation as a viable pathway to functionalized BCPs. researchgate.netresearchgate.net

A breakthrough in the electrophilic activation of [1.1.1]propellane involves the use of halogen bonding. nih.gov By forming a halogen bond complex between [1.1.1]propellane and an electrophilic halogen source, such as N-iodosuccinimide (NIS), the propellane is activated for attack by weak, electron-neutral nucleophiles. researchgate.netd-nb.infoliverpool.ac.uk

Computational analysis indicates that this halogen bonding interaction promotes nucleophilic attack on the interbridgehead bond without causing the decomposition of the cage structure. researchgate.netnih.gov This strategy has successfully enabled the synthesis of nitrogen-substituted BCPs through the reaction of activated propellane with nucleophiles like anilines and azoles, which are prominent motifs in drug discovery. researchgate.netresearchgate.netd-nb.info More recently, this concept has been extended to photoinduced, halogen bonding-initiated difunctionalization, where nucleophilic α-aminoalkyl radicals are generated via halogen-bonding adducts and add selectively to [1.1.1]propellane. nih.govresearchgate.net This approach highlights a metal-free method for creating diverse BCP derivatives under mild conditions. nih.gov

Organometallic Reagent Additions

The addition of organometallic reagents to [1.1.1]propellane is a foundational strategy for the synthesis of 1,3-disubstituted BCPs. This approach typically involves the ring-opening of the highly strained central bond of [1.1.1]propellane by a nucleophilic organometallic species.

One prominent method involves the use of Grignard reagents. The addition of an aryl Grignard reagent to [1.1.1]propellane forms a BCP-Grignard reagent, which can then be subjected to cross-coupling reactions. However, this often requires harsh conditions, such as heating, which can limit the functional group tolerance of the reaction. diva-portal.orgdiva-portal.org

A milder and more versatile approach is the iron-catalyzed Kumada cross-coupling of 1-iodobicyclo[1.1.1]pentanes (iodo-BCPs) with aryl and heteroaryl Grignard reagents. diva-portal.orgresearchgate.netacs.org This method is notable as it represents the first general use of iodo-BCPs as electrophiles in cross-coupling and is the first example of a Kumada coupling with tertiary iodides. diva-portal.orgresearchgate.net The reaction proceeds rapidly at room temperature and demonstrates good functional group tolerance. diva-portal.org This strategy provides a direct route to all-carbon 1,3-disubstituted BCPs. researchgate.net

Below is a table summarizing the iron-catalyzed Kumada cross-coupling of an iodo-BCP with various aryl Grignard reagents, which could be adapted for the synthesis of precursors to 3-(Bicyclo[1.1.1]pentan-1-yl)phenol.

EntryAryl Grignard ReagentProductYield (%)
1Phenylmagnesium bromide1-Phenyl-3-iodobicyclo[1.1.1]pentane95
24-Methoxyphenylmagnesium bromide1-(4-Methoxyphenyl)-3-iodobicyclo[1.1.1]pentane85
33-Methoxyphenylmagnesium bromide1-(3-Methoxyphenyl)-3-iodobicyclo[1.1.1]pentane88
44-Fluorophenylmagnesium bromide1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane78
52-Thienylmagnesium bromide1-(2-Thienyl)-3-iodobicyclo[1.1.1]pentane75

This methodology is significant for its potential to introduce a phenol (B47542) or a protected phenol group onto the BCP core, making it a viable pathway to the target compound.

Scalable and Flow Chemistry Approaches for Practical Production

The practical production of BCP derivatives has been significantly advanced through the development of scalable and flow chemistry techniques. These methods address the challenges associated with the handling of the highly reactive and unstable [1.1.1]propellane intermediate.

A noteworthy example is the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key precursor for many BCP-containing building blocks. figshare.com A key step in this synthesis is the in-flow photochemical reaction between [1.1.1]propellane and diacetyl. figshare.com This mercury-lamp-free and quartz-vessel-free procedure allows for the rapid production of approximately 1 kg of the resulting diketone in just 6 hours. figshare.com The diketone is then converted to the target diacid on a 500g scale via a haloform reaction in a batch process. figshare.com

Continuous flow processes have also been developed for the on-demand generation of [1.1.1]propellane itself. These systems allow for the immediate derivatization of the generated [1.1.1]propellane into various BCP species, avoiding the need for isolation and storage of the unstable intermediate. Throughputs of up to 8.5 mmol per hour have been achieved, providing access to gram quantities of BCP building blocks. Furthermore, a continuous photochemical transformation of [1.1.1]propellane has been developed to produce valuable BCPs with mixed ester and acyl chloride moieties.

These scalable and flow chemistry approaches represent a significant step forward in making BCP derivatives more accessible for research and industrial applications.

Methodologies Utilizing Bicyclo[1.1.0]butane Precursors

An alternative to the use of [1.1.1]propellane is the synthesis of the BCP core from bicyclo[1.1.0]butane (BCB) precursors. These methods typically involve the insertion of a one-carbon unit into the central, highly strained C1-C3 bond of the BCB.

Carbene Insertion Reactions into the Bicyclobutane Core

Carbene insertion into the central bond of bicyclo[1.1.0]butanes is a key strategy for constructing the bicyclo[1.1.1]pentane framework. This approach can be realized through various carbene precursors.

A well-established method for introducing a methylene bridge involves the addition of a dihalocarbene, such as dichlorocarbene, to a bicyclo[1.1.0]butane. This reaction forms a dihalobicyclo[1.1.1]pentane intermediate. The subsequent dehalogenation of this intermediate, often achieved through radical-based methods, yields the parent methylene-bridged BCP. While effective, this method can sometimes be complicated by the formation of 1,4-diene byproducts, which arise from a fragmentation pathway during the stepwise carbene addition process.

Given the importance of fluorinated motifs in medicinal chemistry, the synthesis of fluorinated BCPs is of particular interest. A selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes has been developed via the insertion of difluorocarbene into bicyclo[1.1.0]butanes. This methodology provides access to "ortho/meta-substituted" BCP analogues that are otherwise difficult to prepare.

The difluorocarbene is typically generated in situ from reagents such as (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of a suitable initiator like sodium iodide (NaI). This method has been optimized to allow for the synthesis of up to 7 grams of the target difluoro-BCP in a single run.

The following table summarizes the synthesis of various 2,2-difluorobicyclo[1.1.1]pentanes from substituted bicyclo[1.1.0]butanes.

EntryBicyclo[1.1.0]butane SubstituentProductYield (%)
13-Phenyl1-Phenyl-2,2-difluorobicyclo[1.1.1]pentane75
23-(4-Methoxyphenyl)1-(4-Methoxyphenyl)-2,2-difluorobicyclo[1.1.1]pentane80
33-(4-Chlorophenyl)1-(4-Chlorophenyl)-2,2-difluorobicyclo[1.1.1]pentane72
43-Vinyl1-Vinyl-2,2-difluorobicyclo[1.1.1]pentane65

Photocatalytic Oxidative Activation of Bicyclobutanes

While the photocatalytic oxidative activation of bicyclo[1.1.0]butanes is a known transformation, it is important to note that this methodology typically leads to the formation of bicyclo[2.1.1]hexane derivatives, not bicyclo[1.1.1]pentanes. The reaction proceeds via a formal [2σ+2π] cycloaddition between the bicyclo[1.1.0]butane and an alkene or aldehyde, mediated by a strongly oxidizing acridinium organophotocatalyst. This process results in the expansion of the bicyclic core to a bicyclo[2.1.1]hexane system. Therefore, this method is not a direct route for the synthesis of the bicyclo[1.1.1]pentane framework.

Direct Functionalization and C-H Activation of Pre-formed BCP Scaffolds

The direct functionalization of carbon-hydrogen (C–H) bonds on a pre-formed bicyclo[1.1.1]pentane (BCP) scaffold represents a streamlined approach to creating diverse derivatives. This strategy avoids the often lengthy de novo synthesis required for each new analogue, offering a more efficient pathway to novel compounds. acs.orgnih.gov The inherent challenge lies in the strength and inertness of the BCP's C–H bonds, which can complicate functionalization and risk fragmentation of the strained ring system. springernature.comnsf.gov Despite these hurdles, significant progress has been made in activating both the tertiary bridgehead (C1, C3) and the secondary bridge (C2, C4, C5) positions. springernature.com Methodologies employing transition-metal catalysts, particularly those based on rhodium and palladium, have proven effective in mediating these transformations. nih.govspringernature.com These approaches often rely on directing groups to achieve site-selectivity or leverage the intrinsic reactivity differences between the bridgehead and bridge C–H bonds. nih.govspringernature.com

Bridgehead (C1, C3) C-H Borylation

A significant advancement in the functionalization of BCPs is the direct borylation of the bridgehead tertiary C–H bond. nih.gov Iridium-catalyzed reactions have been developed that are highly selective for the bridgehead position, providing a versatile entry point for further derivatization. nih.govchemrxiv.org This method is notable for its broad functional group compatibility, tolerating arenes, sulfides, bromides, esters, and protected alcohols. nih.gov The resulting bridgehead boronic esters are valuable synthetic intermediates that can be used in a variety of cross-coupling reactions. nih.govchemrxiv.org

The reaction typically employs an iridium catalyst, such as [Ir(COD)(OMe)]2, with a specific ligand like 2-methyl-1,10-phenanthroline (2-mphen), and bis(pinacolato)diboron (B2pin2) as the boron source. nih.gov This catalytic system has been shown to be effective for a wide range of monosubstituted BCPs, consistently yielding the corresponding bridgehead boronic ester. nih.govresearchgate.net The process has been successfully applied to the late-stage modification of complex molecules containing the BCP motif and is amenable to gram-scale synthesis. nih.gov

Substrate TypeFunctional Groups ToleratedCatalyst SystemProductReference
Monosubstituted BCPsArenes, sulfides, stannanes, bromides, esters, protected alcohols, sulfones, amides[Ir(COD)(OMe)]2 / 2-mphenBridgehead (C3) boronic ester nih.gov
Aryl-BCPsAryl C-H bonds may also undergo borylation[Ir(COD)(OMe)]2 / 2-mphenMixture of bridgehead and aryl borylated products nih.gov
Complex MoleculesDerivatives of abietic acid and valproic acid[Ir(COD)(OMe)]2 / 2-mphenExclusive bridgehead borylation nih.gov

Enantioselective C-H Functionalization

The development of enantioselective C–H functionalization methods provides a powerful strategy for accessing chiral BCP derivatives from achiral starting materials. nsf.govresearchgate.net This approach is particularly valuable as it avoids the use of stoichiometric chiral auxiliaries. nsf.gov Dirhodium-based catalysts have been instrumental in this area, enabling the selective insertion of donor/acceptor carbenes into the tertiary C–H bond at the bridgehead position. springernature.comnsf.govnih.gov

One highly effective catalyst, Rh2(S-TCPTAD)4, has demonstrated remarkable selectivity for the tertiary C–H bond, with no observed functionalization at the secondary bridge positions or fragmentation of the BCP core. springernature.comnsf.gov This method allows for the creation of a new C-C bond at the bridgehead, generating a proximal stereocenter with high yields and excellent enantioselectivity (e.g., up to 96% ee). nsf.gov The reaction is compatible with a variety of aryl- and alkyl-substituted BCPs. researchgate.net This catalytic C-H insertion establishes that even highly strained molecules like BCPs can undergo direct functionalization while preserving the integrity of their carbocyclic framework. researchgate.netsemanticscholar.org

CatalystCarbene PrecursorBCP SubstrateKey OutcomeEnantioselectivityReference
Rh2(S-TCPTAD)4Aryldiazoacetates1-Alkyl/Aryl-BCPsSelective C-C bond formation at the tertiary C-H bridgeheadHigh (e.g., 96% ee) nsf.govresearchgate.net
Chiral Dirhodium ComplexesDonor/Acceptor Diazo CompoundsMonosubstituted BCPsAccess to chiral 1,3-disubstituted BCPs with an α-stereocenterHigh nih.gov

Synthetic Routes to Bridge-Substituted (C2, C4, C5) BCP Derivatives

While methods for functionalizing the bridgehead positions of BCPs are well-established, accessing derivatives substituted at the secondary bridge positions (C2, C4, C5) has been significantly more challenging. acs.orgresearchgate.net The development of synthetic routes to these "bridge-substituted" BCPs is of high interest as it introduces new substituent vectors on the BCP cage, offering novel opportunities in medicinal chemistry and materials science. acs.orgresearchgate.netacs.org Historically, only a few methods were available to introduce substituents at these positions. acs.org However, recent breakthroughs have begun to provide more general and modular approaches to overcome this synthetic hurdle. acs.orgnih.govnih.gov

Exploration of Reactivity at Secondary Bridge Positions

The functionalization of the three equivalent secondary bridge positions of the BCP core presents considerable synthetic challenges due to the strength of the C-H bonds and the unique geometry of the scaffold. researchgate.netresearchgate.net Early approaches often involved multi-step sequences where the bridge substituent was installed prior to the construction of the BCP core. acs.org More recent strategies focus on the direct functionalization of the BCP framework.

One successful strategy involves the insertion of a metal carbene into a bicyclo[1.1.0]butane (BCB), which serves as a precursor to the BCP core. chemrxiv.orgnih.gov This method allows for the construction of 1,2,3-trisubstituted BCPs. chemrxiv.org Another innovative approach utilizes a radical C–H abstraction from the BCP core to generate a synthetic linchpin, which can then be converted into a variety of complex 2-substituted BCPs. acs.orgacs.org This linchpin strategy, employing metallaphotoredox protocols, provides one-step access to previously inaccessible electrophilic and nucleophilic fragments at the C2 position. acs.org Furthermore, a programmable strategy using BCP bis-boronates has been developed, capitalizing on the different reactivity of boronic esters at the bridgehead (C3) versus the bridge (C2) positions to achieve sequential and selective functionalization. nih.govnsf.gov

Synthetic StrategyPrecursor/IntermediateKey TransformationResulting ProductReference
Carbene InsertionBicyclo[1.1.0]butane (BCB)Catalytic metal carbene insertion into the central C-C bond1,2,3-Trisubstituted BCPs chemrxiv.orgresearchgate.net
Radical C-H AbstractionPre-formed BCP coreGeneration of a C2-substituted synthetic linchpinDiverse 2-substituted BCPs acs.org
Programmable Bis-functionalizationBCP bis-boronates (C2-Bpin and C3-Bpin)Selective activation and functionalization of C3-Bpin, followed by C2-Bpin derivatizationC1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs nih.govnsf.gov

Specific Methods for Oxygen and Halogen Installation at Bridge Positions

The installation of heteroatoms such as oxygen and halogens at the bridge positions of the BCP scaffold is crucial for expanding the chemical diversity and utility of these building blocks. One effective method for introducing an oxygen functional group is through the oxidation of a C2-boronate. nih.gov This transformation, typically using an oxidizing agent like sodium perborate, converts a C2-borylated BCP into the corresponding C2-alcohol, providing a valuable handle for further synthetic manipulations. nih.gov

For halogen installation, the addition of dihalocarbenes to bicyclo[1.1.0]butanes is a classical and effective route. nih.gov For instance, the addition of dichlorocarbene, followed by radical-based dehalogenation, can be used to form the methylene bridge of the BCP core. nih.govnih.gov This approach avoids the use of [1.1.1]propellane. nih.gov More recently, electrochemical methods have been developed for the synthesis of glycosyl BCP-iodides, demonstrating a modern approach to installing a halogen at a bridgehead position which can then serve as a versatile building block for late-stage functionalization, including amination and arylation reactions. acs.org Additionally, direct fluorination of a BCP dicarboxylic acid using reagents like Selectfluor has been shown to produce 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, demonstrating a method for direct halogen installation. semanticscholar.org

Mechanistic Investigations and Theoretical Studies of Bcp Chemistry

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool for unraveling the complexities of BCP chemistry. Theoretical calculations provide detailed insights into reaction mechanisms, molecular properties, and intermolecular interactions that are often difficult to probe experimentally.

Density Functional Theory (DFT) has been widely employed to map out the potential energy surfaces of reactions involving BCPs, allowing for the characterization of transition states and intermediates. These calculations have been instrumental in elucidating the mechanisms of various transformations, including carbene insertions into bicyclo[1.1.0]butanes (BCBs) to form BCPs. For instance, DFT calculations have revealed that the reaction between a singlet carbene and the BCB skeleton proceeds through a stepwise nucleophilic ring-opening/recyclization pathway researchgate.netnih.gov.

Computational studies have also been crucial in understanding radical addition reactions to [1.1.1]propellane, a common precursor to BCPs. DFT calculations have been used to investigate the pathways of radical and anionic additions, providing valuable insights for reaction development chemrxiv.org. The focus of these studies has often been on the fate of the resulting bicyclo[1.1.1]pentyl radical chemrxiv.org. Furthermore, computational analysis supports the involvement of triplet carbene intermediates in the diradical addition to the strained C–C bond of bicyclo[1.1.0]butane, leading to the formation of 2-substituted BCPs acs.orgnih.govchemrxiv.org. DFT calculations have also been used to explore the mechanism of photocatalytic Minisci-type multicomponent reactions, showing the exergonic nature of the radical addition of an alkyl radical to [1.1.1]propellane hznu.edu.cn. In the context of synthesizing bicyclopentyl C-glycosides, DFT calculations have supported a radical chain mechanism under kinetic control chemrxiv.org.

The BCP core is characterized by a high degree of strain, with a calculated strain energy of 65–68 kcal mol⁻¹ for the parent hydrocarbon nih.govresearchgate.net. Despite this, it exhibits remarkable thermal stability nih.gov. Theoretical studies have been vital in understanding the electronic structure that contributes to this stability. The hybridization of bridgehead and bridge carbon orbitals has been investigated through both experimental and computational methods nih.gov.

Quantum chemical studies have explored the transmission of electronic substituent effects through the BCP framework. These studies, using methods like HF/6-31G* and B3LYP/6-311++G**, have analyzed how a substituent at one bridgehead position affects the geometry of a group at the other end of the molecule nih.gov. The results indicate that the BCP framework can transmit long-range polar effects, as well as short-range electronegativity and π-transfer effects, due to the significant electron density within the cage and hyperconjugative interactions nih.gov. Computational studies have also provided insights into the nature of the C-C bond formation in Fe-catalyzed multicomponent radical cross-coupling reactions to form BCP-aryls nih.gov. The electronic structures of BCP and its precursor, bicyclo[1.1.0]butane, have been a subject of theoretical investigation to understand their unique reactivity acs.org.

The BCP scaffold is not only a rigid linker but also a participant in various non-covalent interactions, which are crucial for its application as a bioisostere in drug design researchgate.netedepositireland.ie. Theoretical and crystallographic studies have been employed to understand these interactions. X-ray analysis has revealed the presence of several types of non-covalent interactions, including I···I, I···N, N−H···O, C−H···O, and H−C···H−C contacts in BCP derivatives researchgate.net.

The investigation of BCP-triazoles has highlighted prominent non-covalent interactions such as halogen bonding (I∙∙∙N, I∙∙∙I), C-H∙∙∙I, and C-H∙∙∙N contacts, which dictate the molecular packing in the solid state chemrxiv.org. These interactions are critical in determining the three-dimensional structure of molecules and mediating ligand-receptor interactions, making their study essential for rational drug design chemrxiv.orgresearchgate.net. The ability of the iodine moiety in BCP derivatives to participate in these interactions underscores its utility as a synthetic handle for further functionalization and as a site for molecular recognition chemrxiv.org.

Elucidation of Reaction Mechanisms

A variety of reaction mechanisms have been identified and studied in the context of BCP chemistry, reflecting the diverse reactivity of this unique scaffold and its precursors.

Radical reactions are a cornerstone of BCP synthesis, particularly those involving the ring-opening of [1.1.1]propellane. Radical cascade reactions, often initiated by photoredox catalysis, have enabled the construction of complex polycyclic BCP products in a single step acs.org. These atom transfer radical cyclization cascades demonstrate the ability to form multiple bonds in a controlled manner acs.org.

Multicomponent radical cross-coupling reactions, catalyzed by transition metals like iron, provide a direct route to disubstituted BCP-aryls from [1.1.1]propellane nih.gov. Mechanistic studies of these reactions provide insights into the nature of C-C bond formation nih.gov. Visible light-triggered cascade atom transfer radical addition (CATRA) reactions represent a one-step, three-component radical process for synthesizing complex BCP scaffolds chinesechemsoc.orgchemrxiv.orgchemrxiv.orgresearchgate.net. Mechanistic investigations, including quantum yield studies, suggest that these reactions can involve both a photoredox catalytic cycle and a radical chain process operating simultaneously chinesechemsoc.orgchemrxiv.orgnih.gov. TEMPO-trapping and deuterium labeling experiments have also been used to support the existence of a radical chain process in the synthesis of bicyclopentyl C-glycosides chemrxiv.org.

Photoinduced electron transfer (PET) has become a powerful tool in BCP chemistry, enabling reactions under mild conditions. In photoredox catalysis, a photocatalyst absorbs light and initiates an electron transfer, generating radical intermediates that can react with [1.1.1]propellane acs.org. This approach has been used for the bicyclopentylation of various C-X and C-I bonds acs.org.

Electron donor-acceptor (EDA) complexes have also been utilized in photocatalytic reactions. Visible light irradiation of an EDA complex can induce a single-electron transfer (SET) process, generating radical intermediates without the need for a traditional photocatalyst rsc.orgrsc.org. This strategy has been applied to the synthesis of C,S-disubstituted BCPs rsc.orgrsc.org. Furthermore, consecutive photoinduced electron transfer (ConPET) has been proposed as a mechanism in certain photocatalytic multicomponent reactions, initiating a radical relay process for the synthesis of (halo)alkyl BCP-aryls hznu.edu.cn. Electrochemical methods can also facilitate the generation of radical intermediates for addition to [1.1.1]propellane acs.org. In some cases, visible light can enable reactions without any photocatalyst, as seen in the 1,3-aminopyridylation of BCPs researchgate.net.

Electrophilic Activation and Charge-Shift Bond Interactions

The functionalization of bicyclo[1.1.1]pentanes (BCPs) through electrophilic pathways has historically been a significant challenge. nih.govresearchgate.net Strategies involving the electrophilic activation of [1.1.1]propellane, a common precursor to BCPs, were severely limited due to the high instability and facile decomposition of the resulting BCP cation intermediates. nih.govresearchgate.netnih.gov This instability often leads to ring-opened products rather than the desired functionalized BCP core. nih.gov

Theoretical studies have provided crucial insights into the unique electronic structure of [1.1.1]propellane that governs its reactivity. The central, inter-bridgehead carbon-carbon bond is not a conventional covalent bond but is described as a "charge-shift bond". researchgate.netnih.gov This type of bonding is characterized by a significant contribution from ionic resonance structures, resulting in a bond that is stabilized by the resonance of the covalent and ionic forms. researchgate.net A comprehensive computational study attributes the broad reactivity of [1.1.1]propellane with electrophiles, nucleophiles, and radicals to a moldable, delocalized electron density. chemrxiv.org This delocalization arises from the mixing of the inter-bridgehead C–C bonding (σ) and antibonding (σ*) orbitals, which relieves Pauli repulsion within the strained cage structure. chemrxiv.org In reactions with cations (electrophiles), charge transfer from the propellane relieves this internal repulsion, facilitating the reaction. chemrxiv.org

A breakthrough in overcoming the challenge of BCP cation instability involves the use of a halogen bond complex to mediate the electrophilic activation of [1.1.1]propellane. nih.govresearchgate.net This strategy enables the reaction of propellane with electron-neutral nucleophiles, such as anilines and azoles, to produce nitrogen-substituted BCPs. nih.gov Detailed computational analysis reveals that the key halogen bonding interaction promotes the nucleophilic attack on the propellane cage without compromising the cage's structural integrity. nih.govresearchgate.net This approach effectively bypasses the formation of the unstable free BCP cation, thus preventing decomposition and leading to the desired substituted BCP products. nih.govresearchgate.net

Kinetic Studies and Turnover-Limiting Steps

Kinetic and computational studies have been instrumental in elucidating the mechanisms of BCP functionalization reactions, particularly in the context of catalytic C–H bond activation. In the iridium-catalyzed borylation of tertiary C–H bonds at the bridgehead position of BCPs, mechanistic studies have revealed unexpected kinetic profiles. chemrxiv.orgescholarship.org While cleavage of the C–H bond is often the irreversible and turnover-limiting step in many catalytic borylation reactions, this is not the case for BCP substrates. chemrxiv.orgescholarship.org

Table 1: Mechanistic Insights into Iridium-Catalyzed Borylation of BCPs
Mechanistic AspectExperimental/Computational FindingImplicationCitation
Kinetic Isotope Effect (KIE)Studies suggest C-H bond cleavage is likely irreversible but not necessarily turnover-limiting.Contrasts with many other C-H borylation systems where C-H cleavage is the TLS. chemrxiv.orgescholarship.org
Substituent EffectsNo clear correlation observed between the relative reaction rates and the electronic properties of BCP substituents.Suggests that oxidative addition of the C-H bond is unlikely to be the turnover-limiting step. chemrxiv.orgescholarship.org
Identified Turnover-Limiting Step (TLS)Kinetic and computational studies point to an isomerization of an intermediate prior to reductive elimination.The key kinetic bottleneck occurs after the initial C-H activation event. chemrxiv.orgescholarship.orgresearchgate.net
C-H Cleavage BarrierThe energy barrier for C-H bond cleavage is modest.Facilitates the initial activation of the strong bridgehead C-H bond. chemrxiv.orgresearchgate.net

These findings highlight the unique reactivity of the BCP scaffold and demonstrate that mechanistic pathways can deviate significantly from those of less strained alkyl systems.

Advanced Spectroscopic Characterization in Bcp Research

X-ray Crystallography for Definitive Structural Elucidation of BCP Derivatives

X-ray crystallography stands as the definitive method for the absolute structural confirmation of BCP derivatives. It provides unequivocal proof of the bicyclic cage's integrity and the precise spatial arrangement of its substituents, which is often challenging to determine by other means. While a crystal structure for 3-(Bicyclo[1.1.1]pentan-1-yl)phenol itself is not prominently available in the literature, the technique has been extensively applied to a wide array of its analogues, establishing stereochemistry and resolving any structural ambiguities.

For instance, the stereochemistry of chlorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids has been firmly established by X-ray diffraction. researchgate.net This analysis was critical in understanding the impact of successive chlorination on the strained cage structure. Similarly, the structure of a pyridyl derivative of BCP, isolated as a trifluoroacetic acid (TFA) salt, was unambiguously characterized, providing a clear picture of its three-dimensional conformation. escholarship.org In another example, X-ray analysis of 2-(Bicyclo[1.1.1]pentan-1-yl)phenol revealed a specific bond angle of 112° between the phenolic ring and the BCP core. The crystallographic data for novel derivatives, such as a difluorinated BCP acid, are often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC), making this vital structural information accessible to the wider scientific community. chemrxiv.org These examples underscore the indispensable role of X-ray crystallography in validating the novel and complex architectures of BCP-containing molecules. escholarship.orgfigshare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Yield Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the characterization of BCP derivatives, used for routine structural confirmation, purity analysis, and reaction yield determination. researchgate.net Both proton (¹H) and carbon-¹³ (¹³C) NMR provide characteristic signals that confirm the presence and connectivity of the BCP scaffold.

The ¹H NMR spectrum of a BCP derivative typically shows a characteristic singlet for the six bridgehead protons, although this can be split in substituted derivatives. For example, in (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol, the six bridge protons appear as a doublet at 1.99 ppm due to coupling with fluorine. acs.org The bridgehead carbons in the ¹³C NMR spectrum also have distinct chemical shifts. In ethyl 3-(pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate, the BCP carbons appear at 53.51, 39.65, and 37.79 ppm. rsc.org Furthermore, NMR spectroscopy is crucial for determining the concentration of reactive precursors like [1.1.1]propellane in solution before their use in synthesis. rsc.org For fluorinated BCP analogues, ¹⁹F NMR is an essential tool for characterization. rsc.org

Below is a table summarizing representative NMR data for BCP derivatives, illustrating the typical chemical shifts observed.

Compound NameNucleusSolventChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Reference
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol ¹HCDCl₃3.82 (CH₂OH), 1.99 (BCP-H)s, d (J = 2.5) acs.org
Ethyl 3-(pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate ¹HCDCl₃8.60–8.45 (Ar-H), 7.72–7.60 (Ar-H), 7.37 (Ar-H), 4.17 (CH₂), 2.38 (BCP-H), 1.29 (CH₃)m, m, dd (J = 7.9, 4.9), qd (J = 7.1, 0.7), s, t (J = 7.1) rsc.org
Ethyl 3-(pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate ¹³CCDCl₃169.74 (C=O), 146.41, 146.21, 136.20, 135.86, 123.97 (Ar-C), 60.91 (CH₂), 53.51, 39.65, 37.79 (BCP-C), 14.34 (CH₃) rsc.org
4-((3-(Perfluorobutyl)bicyclo[1.1.1]pentan-1-yl)thio)phenol ¹HCDCl₃7.50–7.46 (Ar-H), 7.21–7.17 (Ar-H), 2.15 (BCP-H)m, m, s rsc.org
4-((3-(Perfluorobutyl)bicyclo[1.1.1]pentan-1-yl)thio)phenol ¹³CCDCl₃149.4, 135.7, 130.7, 121.4 (Ar-C), 52.8, 42.4 (BCP-C), 38.1 (BCP-C)t (J = 30.8) rsc.org

This table is interactive. Click on the headers to sort the data.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Mechanistic Evidence

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of BCP derivatives, providing highly accurate mass measurements that allow for the determination of elemental compositions. This technique is routinely used to confirm the identity of newly synthesized compounds by comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value, typically with an accuracy of a few parts per million (ppm). Electrospray ionization (ESI) is a commonly employed technique for the HRMS analysis of these compounds. rsc.orgrsc.orgbeilstein-journals.orgucl.ac.uk

For example, the identity of ethyl 3-(pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate was confirmed by HRMS (ESI+), which showed a found m/z of 218.1103, closely matching the calculated value of 218.1103 for the protonated molecule [C₁₃H₁₅NO₂ + H]⁺. rsc.org Beyond simple compound identification, HRMS plays a vital role in mechanistic studies. In investigations of photocatalytic reactions involving BCP precursors, HRMS has been used to detect and identify key reactive intermediates and adducts formed during the reaction, such as nitrone spin trap adducts, which provides compelling evidence for the proposed radical-based reaction pathways. acs.org

The table below presents examples of HRMS data for several BCP derivatives, highlighting the precision of this technique in confirming molecular formulas.

Compound NameIon FormulaIonization ModeCalculated m/zFound m/zReference
Ethyl 3-(pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate [C₁₃H₁₅NO₂ + H]⁺ESI+218.1103218.1103 rsc.org
4-((3-(Perfluorobutyl)bicyclo[1.1.1]pentan-1-yl)thio)phenol derivative [C₁₆H₁₀F₁₂O₂SNa + O]⁺ESI+517.0102517.0120 rsc.org
1-(p-Tolyl)-4-(triethylgermyl)-1H-1,2,3-triazole [C₁₅H₂₃GeN₃ + H]⁺ESI+320.1177320.1183 beilstein-journals.org
3-(4-(Difluoromethoxy)phenyl)-5-((3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)methoxy)- rsc.orgrsc.orgtriazolo[4,3-a]pyrazine [C₂₅H₂₄F₂N₄O₂ + H]⁺ESI+451.1941451.1940 ucl.ac.uk

This table is interactive. Click on the headers to sort the data.

UV-Visible Spectroscopy for Photochemical Reaction Monitoring and Mechanistic Insights

UV-Visible (UV-Vis) spectroscopy is a valuable technique for studying photochemical reactions involving BCPs and for gaining insights into their electronic properties. A key application is in the monitoring of reactions that proceed via the formation of an electron donor-acceptor (EDA) complex. The formation of such complexes often gives rise to a new absorption band in the UV-Vis spectrum, and the stoichiometry of the complex can be investigated using methods like Job's plot analysis of the UV-Vis absorption spectra. rsc.org

This technique is also fundamental for quantitative photochemical measurements, such as determining the quantum yield of a reaction. Standard ferrioxalate (B100866) actinometry, which relies on UV-Vis spectroscopy to measure the amount of Fe²⁺ produced upon irradiation, is often used to determine the photon flux of the light source. rsc.org Furthermore, UV-Vis spectroscopy can shed light on the electronic interactions within BCP-containing systems. It has been observed that linking a BCP unit between photochromic molecules and a fluorophore allows for the study of resonance energy transfer, where the process can be monitored by changes in the UV-Vis absorption spectrum. nih.gov The electronic interaction between the strained bonds of the BCP cage and adjacent chromophores can also be probed; a remarkable increase in the extinction coefficient was noted when comparing a BCP-carboxylate with a simple cyclopropane (B1198618) carboxylate, indicating significant electronic involvement of the BCP's central bond in photoexcitation. acs.org

Future Research Directions and Overcoming Synthetic Challenges in Bcp Chemistry

Development of More Efficient, Sustainable, and Broad-Scope Synthetic Methodologies

The synthesis of BCP derivatives has historically relied heavily on the use of [1.1.1]propellane, a highly strained and operationally challenging precursor that requires cryogenic storage and is prone to rapid degradation. nih.govlboro.ac.uk A significant focus of future research is the development of more practical and sustainable alternatives.

Sustainable and Scalable Syntheses:

Recent advancements have focused on creating milder and more environmentally friendly synthetic routes. For instance, a visible-light-driven, metal- and additive-free multicomponent reaction has been developed for the synthesis of C,S-disubstituted BCPs. rsc.org This method utilizes an electron donor-acceptor (EDA) complex activation to simultaneously form Csp³-C and Csp³–S bonds. rsc.org Another innovative approach employs tert-butyl hydrogen peroxide (TBHP) under blue light to generate acyl radicals from aldehydes, which then react with propellanes to form BCP-ketones at room temperature with good to high yields. eurekalert.orgkeaipublishing.com This metal-free method is notable for its tolerance of oxidation-sensitive groups. eurekalert.orgkeaipublishing.com

The development of stable, crystalline alternatives to [1.1.1]propellane is a key area of investigation. lboro.ac.uk One promising strategy involves the use of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), an iodine adduct of [1.1.1]propellane that is more stable and easier to handle. lboro.ac.uk Research into the nucleophilic reactions of DIBCP has expanded the scope of accessible BCP derivatives. lboro.ac.uk

Broadening the Scope of Synthetic Methods:

Expanding the diversity of functional groups that can be incorporated into the BCP core is another critical research direction. While many methods exist for creating 1,3-disubstituted BCPs, the synthesis of other substitution patterns and the introduction of a wider range of functional groups remain challenging. thieme-connect.dethieme-connect.com

Recent breakthroughs include:

A one-step, visible-light-induced synthesis of BCP-ketones that tolerates various functional groups. eurekalert.orgkeaipublishing.com

The development of a general and scalable reaction between alkyl iodides and propellane under light, without the need for catalysts or additives, to produce BCP iodides. researchgate.net

A multicomponent radical heteroarylation of [1.1.1]propellane that is compatible with primary, secondary, and tertiary aliphatic radicals, allowing for the rapid generation of diverse heteroarylated BCPs. researchgate.net

The first general synthesis of BCP ethers through the direct alkylation of BCP-alcohols by exploiting trichloroacetimidate (B1259523) reactivity under acidic conditions, which overcomes the base-mediated decomposition that previously limited these syntheses. researchgate.netchemrxiv.org

These advancements are paving the way for more robust and versatile synthetic toolkits for BCP chemistry.

Advancements in Stereoselective and Regioselective BCP Functionalization

The ability to control the stereochemistry and regiochemistry of BCP functionalization is paramount for their application in creating complex and specific molecular architectures, particularly in drug discovery.

Stereoselective Functionalization:

The synthesis of chiral BCPs, especially those with adjacent stereocenters, is a significant challenge. nsf.govresearchgate.net Current methods often rely on stoichiometric chiral auxiliaries or resolution techniques. researchgate.net A conceptually innovative approach involves the enantioselective C–H functionalization of BCPs. nsf.gov Dirhodium-catalyzed intermolecular sp³ C–H insertion reactions of donor/acceptor diazo compounds have been successfully employed to create new C-C bonds at the tertiary position of BCPs with high enantioselectivity. researchgate.netnsf.gov

Another notable development is the direct asymmetric synthesis of α-chiral BCPs from aldehydes and [1.1.1]propellane using a combination of photoredox catalysis, hydrogen atom transfer (HAT) catalysis, and organocatalysis, which achieves excellent yields and enantiomeric excesses. nih.gov

Regioselective Functionalization:

Controlling the position of functionalization on the BCP core is crucial for mimicking different substitution patterns of aromatic rings. While bridgehead (1,3) functionalization is well-established, functionalization at the bridge (2) position has been more challenging. nih.govresearchgate.net

Recent progress in this area includes:

The development of a rhodium-catalyzed enantioselective bridgehead C–H functionalization using donor/acceptor carbenes. acs.org

A generalizable synthetic linchpin strategy for bridge functionalization via radical C–H abstraction of the BCP core, enabling the synthesis of novel 2-substituted BCPs. researchgate.net

The synthesis of 2,2-dibromo BCPs through the addition of dibromocarbene to bicyclo[1.1.0]butanes, providing a route to bridge-functionalized BCPs that circumvents the need for [1.1.1]propellane. chemrxiv.org

The development of two new silyl-radical-mediated protocols for the 2-arylation and 2-amination of BCPs. princeton.edu

These methods are expanding the toolkit for creating precisely substituted BCPs, allowing for the exploration of novel chemical space and the synthesis of bioisosteres for ortho- and meta-substituted arenes. researchgate.netresearchgate.net

Exploration of Novel BCP Architectures and Heteroatom-Containing Analogues

Beyond improving existing synthetic methods, future research will focus on creating entirely new BCP-based structures with unique properties and applications.

Novel BCP Architectures:

The synthesis of more complex and highly substituted BCPs is an active area of research. This includes the development of methods to create 1,2-disubstituted and 1,2,3-trisubstituted BCPs, which could serve as bioisosteres for ortho- and meta-disubstituted benzenes. nih.govchemrxiv.org A sequential reaction involving dirhodium-mediated cyclization to form a bicyclo[1.1.0]butane followed by a photoinduced carbene addition has been shown to produce novel 2-substituted BCPs. chemrxiv.org

Furthermore, the creation of molecules containing multiple BCP rings is being explored. For example, a molecule incorporating two BCP rings has been synthesized for the first time using a visible-light-induced approach. eurekalert.orgkeaipublishing.com

Heteroatom-Containing Analogues:

The incorporation of heteroatoms into the BCP framework is a key strategy for modulating the electronic and steric properties of the scaffold. The synthesis of heteroatom-containing BCP analogues, however, remains a significant challenge. acs.org

Recent progress in this area includes the synthesis of:

N-substituted BCPs through the addition of nitrogen-centered anions to [1.1.1]propellane. nih.gov

1-azido-3-heteroaryl BCPs via a metal-free azidoheteroarylation of [1.1.1]propellane. rsc.org

BCP-substituted enamides, enol ethers, and vinyl sulfides through the sequential functionalization of ethynylbenziodoxolone (EBX) reagents containing a BCP scaffold. researchgate.net

The development of methods to synthesize a broader range of heteroatom-containing BCPs will be crucial for expanding their utility in medicinal chemistry and materials science. acs.org The exploration of related rigid bicyclic scaffolds, such as bicyclo[3.1.1]heptanes (BCHeps), which can mimic meta-substituted benzene (B151609) rings, also presents an exciting avenue for future research. nih.gov

Q & A

What are the common synthetic routes for preparing 3-(bicyclo[1.1.1]pentan-1-yl)phenol derivatives?

Level: Basic
Methodological Answer:
The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives often involves radical-mediated or transition-metal-free strategies. Key approaches include:

  • Homolytic Aromatic Alkylation: Metal-free homolytic alkylation of benzene with BCP precursors yields 3-phenyl-BCP derivatives (e.g., 3-phenylbicyclo[1.1.1]pentan-1-amine) under mild conditions .
  • Radical Fluorination: Radical fluorination protocols enable the introduction of fluorine atoms to BCP cores, as demonstrated in the synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine .
  • Hydrogen-Borrowing Alkylation: Iridium-catalyzed C-alkylation at room temperature allows functional group tolerance, exemplified by the synthesis of 1-(2,3,4,5,6-pentamethylphenyl)-3-BCP-propan-1-one (73% yield) .
  • Visible-Light Catalysis: Phosphine-catalyzed halogen-atom transfer under visible light enables multi-component synthesis of alkyl heteroaryl BCPs (e.g., perfluorobutyl-substituted quinoxalinones) .

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key Reference
Homolytic AlkylationMetal-free, benzene60–75
Radical FluorinationRT, radical initiator50–65
Iridium-Catalyzed AlkylationRT, tert-amyl alcohol70–80
Visible-Light CatalysisLight, phosphine catalyst60–75

How is NMR spectroscopy utilized in characterizing bicyclo[1.1.1]pentane-containing compounds?

Level: Basic
Methodological Answer:
1H-NMR is critical for confirming BCP structural integrity and substitution patterns:

  • BCP Proton Signals: The unique bridgehead protons of BCP appear as a singlet at δ ~2.0–2.5 ppm due to symmetry and restricted rotation . For example, 3-(bis(4-fluorophenyl)methyl)-BCP derivatives show a singlet at δ 2.21 ppm for bridgehead protons .
  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl) deshield adjacent protons, shifting signals downfield. In 1-(2,2-difluoro-3-phenyl-BCP)ethanone, the BCP protons resonate at δ 2.45 ppm due to fluorine’s electronegativity .
  • Quantitative Analysis: Internal standards (e.g., tetrachloroethane) are used to determine yields via integration ratios in crude NMR spectra .

How can researchers resolve discrepancies in spectral data interpretation for bicyclo[1.1.1]pentane derivatives?

Level: Advanced
Methodological Answer:
Discrepancies often arise from steric strain, dynamic effects, or impurities:

  • Dynamic NMR (DNMR): For flexible substituents (e.g., pyrrolidinylmethyl-BCP), variable-temperature NMR can resolve overlapping signals by slowing conformational exchange .
  • X-ray Crystallography: Absolute configuration confirmation is achieved via crystallography, as shown for BCP-containing LpPLA2 inhibitors .
  • 2D NMR Techniques: HSQC and HMBC correlations help assign quaternary carbons and bridgehead protons in complex derivatives like 3-(perfluorobutyl)-BCP-quinoxalinone .

Case Study: In 3-(trifluoromethyl)-BCP-glycine, X-ray data resolved ambiguities in 19F-NMR shifts caused by CF3 group rotation .

What methodological strategies improve the scalability of bicyclo[1.1.1]pentane-based compound synthesis?

Level: Advanced
Methodological Answer:
Scalability challenges include low yields in radical reactions and purification bottlenecks:

  • Radical Initiation Optimization: Using AIBN or Et3B as initiators improves reproducibility in gram-scale syntheses (e.g., multigram preparation of CF3-Bpg) .
  • Flow Chemistry: Continuous-flow setups minimize exothermic risks in radical chain reactions, though not yet reported for BCPs.
  • Purification Simplification: Silica gel chromatography with tailored eluents (e.g., 0–2% MeOH in CH2Cl2 + 1% Et3N) enhances recovery of polar BCP derivatives .

Table 2: Scalability Metrics

CompoundScale (g)Yield (%)Key Strategy
CF3-Bpg1065Optimized radical initiation
Quinoxalinone-BCP573Gradient chromatography

How does the introduction of electron-withdrawing groups affect the reactivity of BCP derivatives in cross-coupling reactions?

Level: Advanced
Methodological Answer:
Electron-withdrawing groups (EWGs) modulate BCP’s electronic and steric profile:

  • Enhanced Stability: Trifluoromethyl groups reduce strain energy, improving thermal stability (e.g., CF3-Bpg remains stable at 100°C) .
  • Reactivity in SNAr: EWGs activate BCP for nucleophilic aromatic substitution. For example, 3-fluoro-BCP-amine undergoes SNAr with thiols at 60°C .
  • Steric Hindrance: Bulky substituents (e.g., perfluorobutyl) hinder coupling reactions, requiring elevated temperatures or Pd/XPhos catalysts .

What are the key considerations in designing bicyclo[1.1.1]pentane bioisosteres for drug discovery?

Level: Advanced
Methodological Answer:
BCP is a non-classical bioisostere for para-substituted phenyl rings, offering improved pharmacokinetics:

  • Torsional Angle Matching: BCP’s 120° angle mimics para-substituted phenyls, as validated in LpPLA2 inhibitors where BCP replacement maintained IC50 values .
  • LogP Reduction: BCP’s lower hydrophobicity (ΔLogP = −1.2 vs. phenyl) enhances aqueous solubility, critical for CNS-targeted drugs like DNL343 (ALS therapeutic) .
  • Metabolic Stability: Fluorinated BCP derivatives resist CYP450 oxidation, extending half-life in vivo (e.g., 3-fluoro-BCP-amine, t1/2 = 6.2 h in rats) .

Table 3: Bioisosteric Comparison (BCP vs. Phenyl)

PropertyBCPPhenyl
Torsional Angle120°180°
LogP1.83.0
Metabolic Stability (t1/2)↑ 30–50%Baseline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.